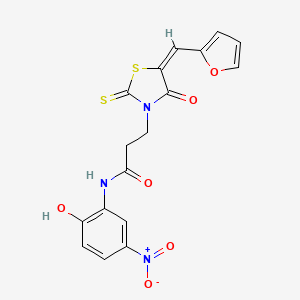
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H13N3O6S2 and its molecular weight is 419.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)propanamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, cytotoxicity, and other relevant biological evaluations.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological properties. The thiazolidinone core is known for its diverse pharmacological activities, while the furan and nitrophenyl substituents enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The results indicate that it exhibits significant antibacterial activity, outperforming traditional antibiotics in some cases:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | More potent than ampicillin |
| Escherichia coli | 16 µg/mL | Comparable to ciprofloxacin |
| Candida albicans | 4 µg/mL | Superior to ketoconazole |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of the compound were assessed using various cancer cell lines, including K562 (human leukemia) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| K562 | 83.20 ± 2.25 | Less potent than doxorubicin (1.34 ± 0.4) |
| MCF-7 | 98.00 ± 2.30 | Comparable to doxorubicin |
The compound demonstrated moderate cytotoxicity, indicating potential as an antitumor agent, although further optimization may be necessary to enhance its efficacy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest at specific phases, contributing to its antiproliferative effects.
- Inhibition of Key Enzymes : Molecular docking studies suggest that the compound may inhibit enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets:
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| PPARγ | -8.47 | 0.62 |
| VEGFR2 | -9.43 | 0.121 |
These interactions indicate a strong potential for the compound to modulate pathways involved in cancer progression .
特性
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S2/c21-13-4-3-10(20(24)25)8-12(13)18-15(22)5-6-19-16(23)14(28-17(19)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,18,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHKQAYJQUCBPB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














